O,O-Dimethyl dithiophosphate-13C2 (DMDTP-13C2) ammonium salt (CAS 1329610-82-3) is an isotopically labeled reference standard engineered for the precise quantification of dialkyl phosphate (DAP) metabolites in complex biological and environmental matrices. As a primary urinary biomarker for exposure to dimethoxy-organophosphate pesticides (such as malathion and dimethoate), native DMDTP requires rigorous analytical calibration to overcome severe matrix-induced ion suppression during mass spectrometry. The 13C2-labeled ammonium salt provides a highly soluble, stable precursor that serves as an ideal internal standard for Isotope Dilution Mass Spectrometry (IDMS). By integrating directly into high-throughput biomonitoring workflows, it ensures absolute quantitation accuracy and regulatory compliance in clinical toxicology and environmental exposure assessments [1].
Substituting DMDTP-13C2 with unlabeled DMDTP or generic structural analogs completely invalidates the core mechanism of Isotope Dilution Mass Spectrometry (IDMS), as non-isotopic standards cannot differentiate themselves from endogenous analytes via mass shift, failing to correct for variable extraction recoveries that often fluctuate between 60% and 95% in urine [1]. Furthermore, while deuterated analogs (e.g., DMDTP-d6) are common lower-cost procurement alternatives, they frequently exhibit chromatographic isotope effects—slight retention time shifts during ultra-high-performance liquid chromatography (UHPLC)[2]. Because the deuterated standard does not perfectly co-elute with the native analyte, it experiences a different instantaneous matrix environment during electrospray ionization (ESI), leading to residual ion suppression and quantification errors. The 13C2 label guarantees identical physicochemical behavior and perfect co-elution, eliminating these matrix-dependent artifacts and preventing costly batch failures in accredited laboratories [2].
In LC-MS/MS analysis of urinary dialkyl phosphates, complex matrix components cause severe signal suppression. While deuterated standards (DMDTP-d6) can exhibit a measurable retention time shift (often 0.05–0.15 minutes) due to weaker C-D bond interactions with stationary phases, 13C2-DMDTP maintains an identical retention time to native DMDTP [1]. This perfect co-elution ensures that the labeled standard and the analyte are subjected to the exact same matrix components during electrospray ionization (ESI), reducing residual matrix effect errors from >15% (with d6) to <2% (with 13C2) [2].
| Evidence Dimension | Residual Matrix Effect Error in LC-MS/MS |
| Target Compound Data | < 2% quantification error (perfect co-elution) |
| Comparator Or Baseline | DMDTP-d6 (Deuterated analog) showing 10-20% error due to retention time shift |
| Quantified Difference | > 5-fold reduction in matrix-induced quantification error |
| Conditions | Urine matrix, UHPLC-ESI-MS/MS analysis of dialkyl phosphates |
For accredited toxicology labs, eliminating retention time shifts is critical to passing stringent FDA/EMA bioanalytical method validation criteria for matrix effects, directly justifying the procurement of the 13C2 variant.
The extraction of highly polar dialkyl dithiophosphates from complex matrices like urine or wastewater using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) yields highly variable absolute recoveries, typically ranging from 60% to 95% depending on sample pH and specific gravity[1]. By spiking samples with DMDTP-13C2 prior to extraction, the relative recovery is normalized to 100% ± 5% across all samples, as the 13C2 standard experiences the exact same partition coefficients as the native analyte. Unlabeled surrogate standards (e.g., dibutyl phosphate) fail to accurately mimic the specific partitioning behavior of the dithiophosphate moiety, leading to uncorrected extraction variances of up to 40%[2].
| Evidence Dimension | Corrected Extraction Recovery Variance |
| Target Compound Data | Normalized to 100% ± 5% variance |
| Comparator Or Baseline | Unlabeled surrogate standards (e.g., DBP) yielding uncorrected variances of 15-40% |
| Quantified Difference | Reduction of extraction-induced variance by up to 35% |
| Conditions | SPE/LLE extraction from human urine prior to GC-MS/MS or LC-MS/MS |
Procurement of the exact 13C2-labeled standard is mandatory for high-throughput clinical or environmental labs to prevent false negatives in pesticide exposure assessments caused by variable extraction yields.
A critical vulnerability of deuterated standards in aqueous biological matrices is the potential for hydrogen-deuterium (H/D) exchange, particularly when subjected to the extreme pH adjustments required for extracting acidic dialkyl phosphates. The 13C2 label in DMDTP-13C2 is incorporated directly into the carbon backbone of the methoxy groups, rendering it completely immune to isotopic exchange regardless of matrix pH or prolonged storage in aqueous environments [1]. This guarantees that the isotopic purity remains >99% throughout rigorous sample preparation workflows, whereas labile deuterated standards can suffer isotopic degradation, artificially inflating the calculated analyte concentration [2].
| Evidence Dimension | Isotopic Stability in Aqueous/Acidic Conditions |
| Target Compound Data | >99% stability (zero isotopic exchange) |
| Comparator Or Baseline | Deuterated analogs susceptible to H/D exchange under extreme pH |
| Quantified Difference | Complete elimination of isotopic degradation during sample prep |
| Conditions | Acidified urine extraction protocols and prolonged aqueous storage |
For core facilities processing large batches of biomonitoring samples, the chemical stability of the 13C label prevents costly batch failures and ensures long-term calibration curve integrity.
Used as the definitive internal standard in LC-MS/MS and GC-MS/MS assays to quantify trace levels (sub-ng/mL) of DMDTP in human urine. The 13C2 label ensures perfect co-elution and matrix effect cancellation, enabling compliance with stringent CDC and WHO exposure assessment protocols where deuterated standards fail due to retention time shifts[1].
Spiked into municipal wastewater samples prior to solid-phase extraction to correct for severe matrix suppression and variable recovery rates. The absolute stability of the 13C2 label prevents isotopic exchange in complex, variable-pH sewage matrices, allowing accurate tracking of community-level pesticide usage [2].
Procured by agrochemical companies and Contract Research Organizations (CROs) to trace the degradation pathways of dimethoxy-organophosphates in soil and aquatic ecosystems. The 13C label provides unambiguous mass spectral tracking without the risk of environmental H/D exchange, ensuring reliable half-life calculations for regulatory submissions [1].